molecular formula C20H20ClNO5S B8414963 CL38SZ88Q5

CL38SZ88Q5

Cat. No. B8414963
M. Wt: 421.9 g/mol
InChI Key: JCSQLIDJOVIORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09024015B2

Procedure details

Processes for the preparation of 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine and 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine were reported in Bioorganic & medicinal chemistry 7 (1999), 1743-1754. According to the journal, 7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one can be prepared by reacting 7-chloro-4-ethoxycarbonyl-5-oxo-N-p-toluenesufonyl-2,3,4,5-tetrahydro-1H-1-benzazepine with acetic acid in the presence of hydrochloric acid and water to obtain 7-chloro-5-oxo-2,3,4,5-tetrahydro-1-p-toluenesulfonyl-1H-1-benzazepine, and then reacted with polyphospholic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
ClC1C=CC2NCCCC(=O)C=2C=1.ClC1C=CC2N(C(=O)C3C=CC([N+]([O-])=O)=CC=3C)CCCC(=O)C=2C=1.ClC1C=CC2N(C(=O)C3C=CC(NC(=O)C4C=CC=CC=4C)=CC=3C)CCCC(=O)C=2C=1.[Cl:71][C:72]1[CH:73]=[CH:74][C:75]2[N:81]([S:82]([C:85]3[CH:90]=[CH:89][C:88]([CH3:91])=[CH:87][CH:86]=3)(=[O:84])=[O:83])[CH2:80][CH2:79][CH:78](C(OCC)=O)[C:77](=[O:97])[C:76]=2[CH:98]=1.Cl>O.C(O)(=O)C>[Cl:71][C:72]1[CH:73]=[CH:74][C:75]2[N:81]([S:82]([C:85]3[CH:90]=[CH:89][C:88]([CH3:91])=[CH:87][CH:86]=3)(=[O:83])=[O:84])[CH2:80][CH2:79][CH2:78][C:77](=[O:97])[C:76]=2[CH:98]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(C(CCCN2)=O)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(C(CCCN2C(C2=C(C=C(C=C2)[N+](=O)[O-])C)=O)=O)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(C(CCCN2C(C2=C(C=C(C=C2)NC(C2=C(C=CC=C2)C)=O)C)=O)=O)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(C(CCCN2)=O)C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(C(C(CCN2S(=O)(=O)C2=CC=C(C=C2)C)C(=O)OCC)=O)C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(CCCN2S(=O)(=O)C2=CC=C(C=C2)C)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.